2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID: , also known by its Unique Ingredient Identifier (UNII) CX7E53UX70, is a chemical compound with the molecular formula C19H26O3S and a molecular weight of 334.473 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID typically involves the sulfonation of 2,4,7-tri(propan-2-yl)naphthalene. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Dihydro or tetrahydro derivatives of the naphthalene ring.
Substitution: Halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonated compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonic acid group.
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONATE ESTER: Similar structure but with a sulfonate ester group instead of a sulfonic acid group.
Uniqueness: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID is unique due to its specific sulfonic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl chloride and sulfonate ester counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
30143-39-6 |
---|---|
Molecular Formula |
C19H26O3S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,4,7-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)14-7-8-15-16(12(3)4)10-17(13(5)6)19(18(15)9-14)23(20,21)22/h7-13H,1-6H3,(H,20,21,22) |
InChI Key |
YYULUYUZVZOOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=CC(=C2S(=O)(=O)O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.